Asterriquinone

Description

This compound has been reported in Aspergillus terreus with data available.

from Aspergillus; structure given in first source

structure in first source

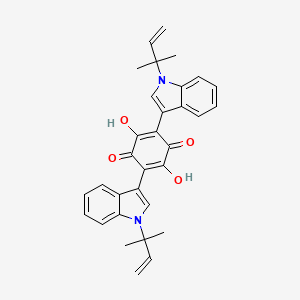

Structure

2D Structure

Properties

CAS No. |

60696-52-8 |

|---|---|

Molecular Formula |

C32H30N2O4 |

Molecular Weight |

506.6 g/mol |

IUPAC Name |

2,5-dihydroxy-3,6-bis[1-(2-methylbut-3-en-2-yl)indol-3-yl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C32H30N2O4/c1-7-31(3,4)33-17-21(19-13-9-11-15-23(19)33)25-27(35)29(37)26(30(38)28(25)36)22-18-34(32(5,6)8-2)24-16-12-10-14-20(22)24/h7-18,35,38H,1-2H2,3-6H3 |

InChI Key |

KMHWTYMNRHJTQG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C=C)N1C=C(C2=CC=CC=C21)C3=C(C(=O)C(=C(C3=O)O)C4=CN(C5=CC=CC=C54)C(C)(C)C=C)O |

Other CAS No. |

60696-52-8 |

Synonyms |

2,5-Dihydroxy-3,6-bis[1-(2-methylbut-3-en-2-yl)indol-3-yl]cyclohexa-2,5-diene-1,4-dione |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Asterriquinone: Natural Source, Biosynthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asterriquinone, a secondary metabolite primarily produced by the filamentous fungus Aspergillus terreus, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailing the producing organisms and their cultivation. Furthermore, it outlines the experimental protocols for the extraction, purification, and characterization of this potent molecule. The guide also delves into the current understanding of the this compound biosynthetic pathway and its mechanism of action, including its impact on cell cycle signaling. Quantitative data and key experimental workflows are presented to facilitate further research and drug development efforts.

Natural Source of this compound

The principal natural source of this compound is the fungus Aspergillus terreus.[1][2] This species, found ubiquitously in soil, is a known producer of a wide array of secondary metabolites.[3] Various strains of A. terreus have been identified as this compound producers, including soil isolates and marine-derived strains, highlighting the metabolic diversity within this fungal species.

Table 1: Producing Organisms of this compound

| Organism | Strain | Habitat/Source | Reference |

| Aspergillus terreus | IFO 6123 | Not Specified | [2] |

| Aspergillus terreus | KMBF1501 | Western Ghats soil | [3] |

| Aspergillus terreus | MCCC M28183 | Deep-sea sediment | [4] |

Experimental Protocols

Fungal Cultivation and Fermentation

The production of this compound can be achieved through both solid-state and submerged fermentation of Aspergillus terreus.

Solid-State Fermentation (SSF):

A common method for SSF involves using a solid substrate such as rice or wheat bran. For instance, Aspergillus terreus can be cultured on rice medium. The fungus is inoculated onto the sterilized substrate and incubated at room temperature for a period of 11 to 28 days to allow for fungal growth and metabolite production.[4]

Submerged Fermentation (SmF):

For submerged fermentation, Aspergillus terreus is cultivated in a liquid medium, such as Potato Dextrose Broth (PDB). The culture is typically incubated at a controlled temperature, for example, 27°C, with continuous agitation to ensure proper aeration and nutrient distribution. Optimal pigment production, which can be indicative of secondary metabolite synthesis, has been observed at pH 5.[3]

Extraction and Purification of this compound

Following fermentation, the fungal biomass and culture medium are subjected to an extraction and purification process to isolate this compound.

-

Extraction: The fungal mycelium and the fermentation broth are typically extracted with an organic solvent such as ethyl acetate.[4] This process is often repeated multiple times to ensure a high yield of the crude extract. The organic phases are then combined and concentrated under reduced pressure.

-

Chromatographic Purification: The crude extract is then subjected to a series of chromatographic steps for purification.

-

Silica Gel Column Chromatography: The extract is first fractionated using silica gel column chromatography with a gradient of solvents, such as petroleum ether and ethyl acetate.[4]

-

Sephadex LH-20 Chromatography: Fractions containing this compound are further purified using size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent.[4]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is often achieved by RP-HPLC, which separates compounds based on their hydrophobicity. A gradient of acetonitrile in water is commonly used as the mobile phase.[4]

-

Structure Elucidation

The chemical structure of the purified this compound is confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for Anthraquinone (a core structure related to this compound)

| Technique | Data | Reference |

| ¹H NMR | 8.34 ppm (d), 7.83 ppm (d) (in CDCl₃) | [5] |

| ¹³C NMR | 183.2, 134.3, 133.5, 127.3 ppm (in CDCl₃) | [6][7][8] |

| Mass Spectrometry | Molecular Weight: 208.21 g/mol | [6] |

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus terreus is a complex process that begins with the amino acid L-tryptophan. While the complete enzymatic pathway is still under investigation, key steps have been elucidated. The pathway involves the dimerization of two indole moieties, derived from tryptophan, and subsequent modifications including prenylation. The prenyl groups are supplied by the isoprenoid biosynthesis pathway.

Biological Activity and Signaling Pathway

This compound has been shown to exhibit a range of biological activities, including antitumor properties. One of its key mechanisms of action is the induction of cell cycle arrest at the G1 phase. This is achieved through the modulation of key proteins involved in cell cycle regulation.

Conclusion

This compound, a natural product from Aspergillus terreus, represents a promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its natural source, methods for its production and purification, and insights into its biosynthesis and mechanism of action. Further research is warranted to fully elucidate its biosynthetic pathway, optimize its production, and explore its full therapeutic potential. The detailed protocols and data presented herein serve as a valuable resource for scientists and researchers dedicated to advancing the field of natural product drug discovery.

References

- 1. This compound | C32H30N2O4 | CID 100329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Four new metabolites of Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Secondary metabolites from the deep-sea derived fungus Aspergillus terreus MCCC M28183 [frontiersin.org]

- 5. Anthraquinone(84-65-1) 1H NMR spectrum [chemicalbook.com]

- 6. Anthraquinone(84-65-1) 13C NMR spectrum [chemicalbook.com]

- 7. impact.ornl.gov [impact.ornl.gov]

- 8. spectrabase.com [spectrabase.com]

In-Depth Technical Guide: Discovery and Isolation of Asterriquinones from Aspergillus terreus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus terreus, a ubiquitous filamentous fungus, is a prolific producer of a diverse array of secondary metabolites with significant biological activities.[1] Among these are the asterriquinones, a class of bis-indolyl-dihydroxy-benzoquinone compounds that have garnered considerable interest for their potent antitumor properties.[2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of asterriquinones from Aspergillus terreus, with a focus on detailed experimental protocols, quantitative data, and the underlying biological mechanisms.

Discovery and Biological Activity

The initial discovery of asterriquinone (ARQ) from Aspergillus terreus IFO 6123 revealed its inhibitory effects on several transplantable animal tumors, including Ehrlich carcinoma and mouse P388 leukemia.[2] Subsequent research has expanded upon these findings, demonstrating the cytotoxicity of various this compound derivatives against a range of human cancer cell lines. The antitumor activity is closely linked to the chemical structure of these compounds, particularly the presence of free hydroxyl groups on the benzoquinone moiety and the number and position of isoprenyl groups on the indole rings.[2]

Quantitative Biological Activity Data

The cytotoxic effects of this compound and its derivatives have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. A summary of reported IC50 values is presented in Table 1.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound (ARQ) | P388 (Mouse Leukemia) | < 10 | [3] |

| Anthraquinone Derivative 4 | PC3 (Prostate Cancer) | 4.65 | [4] |

| Emodin | PC3 (Prostate Cancer) | 30 | [4] |

Table 1: Cytotoxicity of this compound and Related Compounds

Experimental Protocols

Fungal Strain and Fermentation

Aspergillus terreus strains, such as IFO 6123, are commonly used for the production of asterriquinones.[3] Optimization of fermentation conditions is crucial for maximizing the yield of these secondary metabolites.

Protocol 1: Fermentation of Aspergillus terreus

-

Strain Maintenance: Maintain Aspergillus terreus cultures on Potato Dextrose Agar (PDA) slants.[5]

-

Inoculum Preparation: Inoculate a suitable liquid medium, such as Potato Dextrose Broth (PDB), with spores from the PDA slant. Incubate at 28-30°C for 2-3 days with shaking (150-200 rpm) to generate a seed culture.[5][6]

-

Production Culture: Inoculate a larger volume of production medium with the seed culture. A variety of media can be used, with some studies reporting the use of low-cost options like starch and peptone-based media for large-scale production.[5] Fermentation is typically carried out for 7-14 days at 28-30°C under static or agitated conditions.[5][6] Optimization of parameters such as carbon and nitrogen sources, pH, and aeration can significantly enhance yields.[6]

Extraction and Isolation of Asterriquinones

Following fermentation, the fungal biomass and culture broth are processed to extract and purify the asterriquinones.

Protocol 2: Extraction and Purification

-

Extraction: Separate the mycelia from the culture broth by filtration. Extract the mycelia and the filtrate separately with an organic solvent such as ethyl acetate or methanol.[6] Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Fractionation: The crude extract can be fractionated using various chromatographic techniques. A common initial step is vacuum liquid chromatography (VLC) or column chromatography over silica gel, eluting with a gradient of solvents like hexane, ethyl acetate, and methanol.

-

Purification: Further purification of the fractions is typically achieved using preparative High-Performance Liquid Chromatography (HPLC). Reversed-phase columns (e.g., C18) with a mobile phase gradient of acetonitrile and water are often effective for separating individual this compound derivatives.[7] Monitoring the elution profile with a UV detector is recommended.

Protocol 3: HPLC Separation of Quinone Analogs

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.[2]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compounds exhibit strong absorbance (e.g., 254 nm or 280 nm).

Structural Elucidation

The precise chemical structure of isolated asterriquinones is determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for determining the carbon-hydrogen framework of the molecule.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition.

Biosynthesis and Mechanism of Action

Biosynthetic Pathway

The biosynthesis of asterriquinones in Aspergillus terreus is believed to follow a polyketide pathway, similar to other fungal anthraquinones. While the specific gene cluster for asterriquinones has not been fully characterized, it is likely to involve a non-reducing polyketide synthase (NR-PKS).[9][10] The proposed general pathway involves the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization and subsequent modifications to yield the final this compound structure.

Caption: Proposed biosynthetic pathway of asterriquinones.

Mechanism of Antitumor Activity

The antitumor effect of this compound is attributed to its ability to intercalate into DNA, leading to the formation of DNA interstrand crosslinks.[3] This DNA damage triggers cell cycle arrest, primarily in the G1 phase, and subsequently induces apoptosis (programmed cell death).[3] The dihydroxybenzoquinone moiety of the this compound molecule is crucial for this activity.[3]

The induction of apoptosis by quinone-containing compounds often involves the mitochondrial pathway. This can include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the activation of a cascade of enzymes called caspases, which execute the apoptotic process.

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow Visualization

The overall process from fungal culture to purified compounds can be visualized as a streamlined workflow.

Caption: Workflow for this compound discovery and isolation.

Conclusion

Asterriquinones from Aspergillus terreus represent a promising class of natural products with significant potential for the development of novel anticancer therapeutics. This guide has provided a detailed overview of the key methodologies for their discovery and isolation, from fungal fermentation to purification and structural characterization. The elucidation of their biosynthetic pathway and mechanism of action continues to be an active area of research, with the potential to unlock new avenues for strain improvement and the synthesis of even more potent analogs. The protocols and data presented herein serve as a valuable resource for researchers dedicated to advancing the field of natural product drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Separation of 1,4-Anthraquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Enhanced production of terrein in marine-derived Aspergillus terreus by refactoring both global and pathway-specific transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. thaiscience.info [thaiscience.info]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of a silent azaphilone biosynthesis gene cluster in Aspergillus terreus NIH 2624 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. elearning.uniroma1.it [elearning.uniroma1.it]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungi are a prolific source of structurally diverse and biologically active secondary metabolites, which have been invaluable in the development of new therapeutic agents. Among these, the Asterriquinones and their analogs represent a fascinating class of fungal quinone pigments with significant potential, particularly in oncology. This technical guide provides a comprehensive overview of the core aspects of Asterriquinone-related fungal secondary metabolites, including their biosynthesis, biological activities, and the methodologies employed in their study.

Core Compound: this compound

This compound is a dimeric indole-quinone metabolite originally isolated from Aspergillus terreus. Its core structure consists of two indole moieties linked to a dihydroxy-1,4-benzoquinone ring. The biological activity of this compound and its analogs is significantly influenced by the nature and position of substituents on the indole rings and the quinone core.

Biosynthesis of this compound and Related Metabolites

The biosynthesis of this compound is believed to follow the polyketide pathway, a major route for the production of a wide array of fungal secondary metabolites. While the specific gene cluster for this compound has not been definitively characterized, analysis of the Aspergillus terreus genome reveals numerous secondary metabolite gene clusters.[1] The biosynthesis of related bis-indolylquinones, such as Terrequinone A, has been reconstituted in Escherichia coli, providing insights into the enzymatic steps involved.[2]

The proposed biosynthetic pathway for this compound likely involves the following key steps:

-

Polyketide chain assembly: A polyketide synthase (PKS) catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide backbone.

-

Cyclization and aromatization: The polyketide chain undergoes intramolecular cyclization and subsequent aromatization to form a phenolic intermediate.

-

Indole incorporation: Tryptophan or a derivative serves as the precursor for the indole moieties, which are likely attached to the polyketide-derived core by a prenyltransferase or a similar enzyme.

-

Dimerization and Oxidation: Two indole-substituted monomeric units undergo dimerization and subsequent oxidation to form the final this compound structure.

Regulatory Signaling Pathways

The expression of secondary metabolite biosynthetic gene clusters in fungi is tightly regulated by complex signaling networks. Key global regulators include the LaeA protein and the Velvet complex (composed of VeA, VelB, and LaeA).[3][4][5][6] These proteins are known to control the expression of numerous secondary metabolite gene clusters, including those involving polyketide synthases, in response to environmental cues such as light and temperature.[4][6] Deletion or overexpression of laeA has been shown to significantly impact the production of various secondary metabolites in Aspergillus species.[5]

Click to view DOT script for the proposed this compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.%22%2C%20fillcolor%3D%22%23FBBC05%22%5D%3B%0A%20%20%20%20%22Polyketide_Intermediate%22%20%5Blabel%3D%22Polyketide%20Intermediate%22%5D%3B%0A%0A%20%20%20%20%22Acetyl_CoA%22%20-%3E%20%22PKS%22%3B%0A%20%20%20%20%22Malonyl_CoA%22%20-%3E%20%22PKS%22%3B%0A%20%20%20%20%22PKS%22%20-%3E%20%22Polyketide_Intermediate%22%3B%0A%20%20%7D%0A%0A%20%20subgraph%20cluster_indole%20%7B%0A%20%20%20%20label%3D%22Indole%20Precursor%20Synthesis%22%3B%0A%20%20%20%20bgcolor%3D%22%23F1F3F4%22%3B%0A%20%20%20%20node%20%5Bfillcolor%3D%22%23FFFFFF%22%5D%3B%0A%20%20%20%20%22Tryptophan%22%20%5Blabel%3D%22L-Tryptophan%22%5D%3B%0A%20%20%20%20%22Prenyltransferase%22%20%5Blabel%3D%22Prenyltransferase%22%2C%20fillcolor%3D%22%23FBBC05%22%5D%3B%0A%20%20%20%20%22Indole_Moiety%22%20%5Blabel%3D%22Prenylated%20Indole%22%5D%3B%0A%0A%20%20%20%20%22Tryptophan%22%20-%3E%20%22Prenyltransferase%22%3B%0A%20%20%7D%0A%0A%20%20subgraph%20cluster_assembly%20%7B%0A%20%20%20%20label%3D%22Core%20Assembly%22%3B%0A%20%20%20%20bgcolor%3D%22%23F1F3F4%22%3B%0A%20%20%20%20node%20%5Bfillcolor%3D%22%23FFFFFF%22%5D%3B%0A%20%20%20%20%22Monomeric_Intermediate%22%20%5Blabel%3D%22Monomeric%20Indole-Quinone%22%5D%3B%0A%20%20%20%20%22Dimerization_Oxidation%22%20%5Blabel%3D%22Dimerization%20%26%20Oxidation%22%2C%20fillcolor%3D%22%23FBBC05%22%5D%3B%0A%20%20%20%20%22this compound%22%20%5Blabel%3D%22this compound%22%2C%20fillcolor%3D%22%2334A853%22%2C%20fontcolor%3D%22%23FFFFFF%22%5D%3B%0A%0A%20%20%20%20%22Polyketide_Intermediate%22%20-%3E%20%22Monomeric_Intermediate%22%20%5Blhead%3Dcluster_assembly%5D%3B%0A%20%20%20%20%22Indole_Moiety%22%20-%3E%20%22Monomeric_Intermediate%22%20%5Blhead%3Dcluster_assembly%5D%3B%0A%20%20%20%20%22Monomeric_Intermediate%22%20-%3E%20%22Dimerization_Oxidation%22%3B%0A%20%20%20%20%22Dimerization_Oxidation%22%20-%3E%20%22this compound%22%3B%0A%20%20%7D%0A%0A%20%20%2F%2F%20Regulatory%20Inputs%0A%20%20subgraph%20cluster_regulation%20%7B%0A%20%20%20%20%20%20label%3D%22Regulation%22%3B%0A%20%20%20%20%20%20bgcolor%3D%22%23F1F3F4%22%3B%0A%20%20%20%20%20%20node%20%5Bshape%3Dellipse%2C%20fillcolor%3D%22%23EA4335%22%2C%20fontcolor%3D%22%23FFFFFF%22%5D%3B%0A%20%20%20%20%20%20%22LaeA%22%20%5Blabel%3D%22LaeA%22%5D%3B%0A%20%20%20%20%20%20%22Velvet_Complex%22%20%5Blabel%3D%22Velvet%20Complex%22%5D%3B%0A%0A%20%20%20%20%20%20%22LaeA%22%20-%3E%20%22PKS%22%20%5Bstyle%3Ddashed%2C%20color%3D%22%23EA4335%22%5D%3B%0A%20%20%20%20%20%20%22Velvet_Complex%22%20-%3E%20%22PKS%22%20%5Bstyle%3Ddashed%2C%20color%3D%22%23EA4335%22%5D%3B%0A%20%20%7D%0A%7D)

Biological Activities of this compound and Analogs

This compound and its derivatives have demonstrated a range of biological activities, with their antitumor properties being the most extensively studied.

Antitumor Activity

Numerous studies have highlighted the cytotoxic effects of Asterriquinones against various cancer cell lines. The mechanism of action is believed to involve the intercalation of the planar quinone ring into DNA, leading to the inhibition of DNA replication and transcription.[7] This can induce cell cycle arrest, typically at the G1 phase, and subsequently trigger apoptosis.[7] The dihydroxybenzoquinone moiety is considered essential for this cytotoxic activity.[7]

Table 1: Cytotoxicity of Selected Quinone Analogs against Various Cancer Cell Lines (IC50 in µM)

| Compound/Analog | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | PC-3 (Prostate) | K562 (Leukemia) |

| AQ-12 (Plastoquinone analog) | 5.11 ± 2.14[2] | 6.06 ± 3.09[2] | - | - | - |

| Cisplatin (Reference) | 23.68 ± 6.81[2] | 19.67 ± 5.94[2] | - | - | - |

| Compound 32a (Thieno[2,3-d]pyrimidine) | - | 18.87[8] | - | - | - |

| Compound 43 (Pyrimidine derivative) | 3.59[8] | 3.69[8] | 2.14[8] | 5.52[8] | - |

| Compound 44 (Pyrimidine derivative) | - | - | - | - | - |

| NitroFQ 3a (Fluoroquinolone) | - | - | - | - | <50 |

| NitroFQ 3b (Fluoroquinolone) | - | - | - | - | <50 |

| NitroFQ 3f (Fluoroquinolone) | - | - | - | - | <50 |

| Reduced FQ 4a (Fluoroquinolone) | - | - | - | - | <50 |

| Reduced FQ 4c (Fluoroquinolone) | - | <50 | <50 | <50 | <50 |

| Reduced FQ 4d (Fluoroquinolone) | - | - | - | - | <50 |

| Reduced FQ 4e (Fluoroquinolone) | - | - | - | - | <50 |

Note: This table includes data for various quinone and related heterocyclic compounds to provide a broader context of antitumor activities. Data for a comprehensive set of this compound analogs is limited in the public domain.

Production of this compound and Related Metabolites

The production of this compound is typically achieved through the fermentation of Aspergillus terreus. Optimizing fermentation conditions is crucial for maximizing the yield of the desired secondary metabolites.

Fermentation Parameters

Several factors influence the production of secondary metabolites in fungal cultures, including:

-

Media Composition: The choice of carbon and nitrogen sources, as well as the presence of trace elements, can significantly impact metabolite production.[9]

-

pH: The pH of the culture medium affects enzyme activity and nutrient uptake.[9]

-

Temperature: Each fungal strain has an optimal temperature range for growth and secondary metabolite production.[9]

-

Aeration: The oxygen supply is critical for the growth of aerobic fungi and can influence the metabolic pathways.[10]

-

Inoculum Age and Size: The age and density of the initial fungal inoculum can affect the lag phase and overall productivity of the fermentation.[9]

Table 2: Optimization of Fermentation Conditions for Secondary Metabolite Production in Aspergillus terreus

| Parameter | Condition | Observed Effect on Metabolite Yield | Reference |

| Carbon Source | Glucose | Optimal for pigment production | [9] |

| Nitrogen Source | Peptone | Enhanced pigment production | [9] |

| pH | 5.0 | Optimal for pigment production | [9] |

| Temperature | 27 °C | Optimal for pigment production | [9] |

| Mineral Salt | MgSO4 | Enhanced pigment production | [9] |

| Inoculum Age | 4 days | Optimal for pigment production | [9] |

| Aeration | High aeration in idiophase | Beneficial for terrein and (+)-geodin biosynthesis | [11] |

| Additives | Rapeseed oil in chlorine-deficient medium | Highest levels of butyrolactone I, asterric acid, and mevinolinic acid | [11] |

Experimental Protocols

Protocol 1: Submerged Fermentation of Aspergillus terreus for Secondary Metabolite Production

This protocol provides a general procedure for the cultivation of Aspergillus terreus in a liquid medium to produce secondary metabolites like this compound.

1. Media Preparation:

- Prepare the desired fermentation medium (e.g., Potato Dextrose Broth - PDB).

- Dispense the medium into fermentation flasks (e.g., 250 mL Erlenmeyer flasks containing 50 mL of medium).

- Autoclave the flasks at 121°C for 20 minutes to sterilize the medium.

2. Inoculation:

- Prepare a spore suspension of Aspergillus terreus from a mature culture on a solid medium (e.g., Potato Dextrose Agar - PDA).

- Adjust the spore concentration to approximately 10^6 spores/mL.

- Aseptically inoculate each fermentation flask with 1 mL of the spore suspension.

3. Incubation:

- Incubate the flasks on a rotary shaker at a specified speed (e.g., 150 rpm) and temperature (e.g., 27°C).[9]

- Incubate for a predetermined period (e.g., 7-14 days), during which the fungus will grow and produce secondary metabolites.

4. Harvest:

- After the incubation period, separate the fungal mycelium from the culture broth by filtration (e.g., using Whatman No. 1 filter paper).

- The culture filtrate and/or the mycelial mass can then be used for the extraction of secondary metabolites.

Click to view DOT script for the Submerged Fermentation Workflow

"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"];

"Media_Preparation" [label="1. Media Preparation\n(e.g., Potato Dextrose Broth)", fillcolor="#FFFFFF"];

"Sterilization" [label="2. Sterilization\n(Autoclave at 121°C)", fillcolor="#FFFFFF"];

"Inoculation" [label="3. Inoculation\n(Aspergillus terreus spores)", fillcolor="#FBBC05"];

"Incubation" [label="4. Incubation\n(Shaker, 27°C, 7-14 days)", fillcolor="#FFFFFF"];

"Harvesting" [label="5. Harvesting\n(Filtration)", fillcolor="#FFFFFF"];

"Separation" [label="6. Separation of Mycelium\nand Culture Filtrate", fillcolor="#FFFFFF"];

"Extraction" [label="7. Extraction of\nSecondary Metabolites", fillcolor="#34A853", fontcolor="#FFFFFF"];

"End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];

"Start" -> "Media_Preparation";

"Media_Preparation" -> "Sterilization";

"Sterilization" -> "Inoculation";

"Inoculation" -> "Incubation";

"Incubation" -> "Harvesting";

"Harvesting" -> "Separation";

"Separation" -> "Extraction";

"Extraction" -> "End";

}

Caption: Workflow for submerged fermentation.%22%2C%20fillcolor%3D%22%23FFFFFF%22%5D%3B%0A%20%20%22Sterilization%22%20%5Blabel%3D%222.%20Sterilization%5Cn(Autoclave%20at%20121%C2%B0C)%22%2C%20fillcolor%3D%22%23FFFFFF%22%5D%3B%0A%20%20%22Inoculation%22%20%5Blabel%3D%223.%20Inoculation%5Cn(Aspergillus%20terreus%20spores)%22%2C%20fillcolor%3D%22%23FBBC05%22%5D%3B%0A%20%20%22Incubation%22%20%5Blabel%3D%224.%20Incubation%5Cn(Shaker%2C%2027%C2%B0C%2C%207-14%20days)%22%2C%20fillcolor%3D%22%23FFFFFF%22%5D%3B%0A%20%20%22Harvesting%22%20%5Blabel%3D%225.%20Harvesting%5Cn(Filtration)%22%2C%20fillcolor%3D%22%23FFFFFF%22%5D%3B%0A%20%20%22Separation%22%20%5Blabel%3D%226.%20Separation%20of%20Mycelium%5Cnand%20Culture%20Filtrate%22%2C%20fillcolor%3D%22%23FFFFFF%22%5D%3B%0A%20%20%22Extraction%22%20%5Blabel%3D%227.%20Extraction%20of%5CnSecondary%20Metabolites%22%2C%20fillcolor%3D%22%2334A853%22%2C%20fontcolor%3D%22%23FFFFFF%22%5D%3B%0A%20%20%22End%22%20%5Bshape%3Dellipse%2C%20style%3Dfilled%2C%20fillcolor%3D%22%23EA4335%22%2C%20fontcolor%3D%22%23FFFFFF%22%2C%20label%3D%22End%22%5D%3B%0A%0A%20%20%22Start%22%20-%3E%20%22Media_Preparation%22%3B%0A%20%20%22Media_Preparation%22%20-%3E%20%22Sterilization%22%3B%0A%20%20%22Sterilization%22%20-%3E%20%22Inoculation%22%3B%0A%20%20%22Inoculation%22%20-%3E%20%22Incubation%22%3B%0A%20%20%22Incubation%22%20-%3E%20%22Harvesting%22%3B%0A%20%20%22Harvesting%22%20-%3E%20%22Separation%22%3B%0A%20%20%22Separation%22%20-%3E%20%22Extraction%22%3B%0A%20%20%22Extraction%22%20-%3E%20%22End%22%3B%0A%7D)

Protocol 2: Extraction and Purification of Asterriquinones

This protocol outlines a general procedure for the extraction and purification of this compound-related compounds from fungal cultures.

1. Extraction:

- From Culture Filtrate: Partition the aqueous culture filtrate with an equal volume of an organic solvent such as ethyl acetate. Repeat the extraction three times. Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

- From Mycelium: Dry the fungal mycelium and grind it into a fine powder. Extract the powdered mycelium with a suitable organic solvent (e.g., methanol or acetone) using maceration or Soxhlet extraction. Evaporate the solvent to yield the crude mycelial extract.

2. Chromatographic Purification:

- Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components based on their polarity.

- Preparative HPLC: For final purification, use preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

Protocol 3: Quantitative Analysis by HPLC-UV

This protocol describes a general method for the quantification of Asterriquinones using HPLC with UV detection.

1. Standard Preparation:

- Prepare a stock solution of a purified this compound standard of known concentration in a suitable solvent (e.g., methanol).

- Prepare a series of standard solutions of different concentrations by serial dilution of the stock solution.

2. Sample Preparation:

- Dissolve a known weight of the crude extract or purified fraction in a known volume of the mobile phase.

- Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used.

- Flow Rate: 1.0 mL/min.

- Injection Volume: 10-20 µL.

- Detection: UV detector set at the wavelength of maximum absorbance for Asterriquinones (typically in the range of 254-280 nm).

4. Quantification:

- Inject the standard solutions to generate a calibration curve of peak area versus concentration.

- Inject the sample solution and determine the peak area of the this compound.

- Calculate the concentration of the this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 4: Structure Elucidation by NMR and Mass Spectrometry

This protocol provides an overview of the use of NMR and MS for the structural characterization of this compound analogs.

1. Sample Preparation:

- Dissolve a small amount (1-5 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) for NMR analysis.

- For mass spectrometry, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer.

2. NMR Spectroscopy:

- Acquire a series of 1D and 2D NMR spectra, including:

- ¹H NMR: Provides information about the number, chemical environment, and coupling of protons.

- ¹³C NMR: Provides information about the number and types of carbon atoms.

- COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

- HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.

- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons.

3. Mass Spectrometry:

- Obtain the mass spectrum of the compound using a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to determine the accurate mass and molecular formula.

- Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can provide valuable information about the structure of the molecule.

4. Data Analysis:

- Analyze the NMR and MS data to piece together the structure of the molecule, including the connectivity of atoms and the stereochemistry.

Conclusion

The Asterriquinones and their analogs are a promising class of fungal secondary metabolites with significant therapeutic potential. This technical guide has provided an in-depth overview of their biosynthesis, biological activities, and the key experimental methodologies used in their study. Further research, particularly in the areas of biosynthetic pathway elucidation, quantitative structure-activity relationship (QSAR) studies, and fermentation optimization, will be crucial for the future development of these compounds as novel drug candidates. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in this exciting field.

References

- 1. Characterization of a silent azaphilone biosynthesis gene cluster in Aspergillus terreus NIH 2624 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic engineering for the biosynthesis of bis-indolylquinone terrequinone A in Escherichia coli from L-tryptophan and prenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of Secondary Metabolism by the Velvet Complex Is Temperature-Responsive in Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LaeA Control of Velvet Family Regulatory Proteins for Light-Dependent Development and Fungal Cell-Type Specificity | PLOS Genetics [journals.plos.org]

- 6. Regulation of Secondary Metabolism by the Velvet Complex Is Temperature-Responsive in Aspergillus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of the cytotoxicity of this compound, a metabolite of Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

- 9. researchgate.net [researchgate.net]

- 10. Induction of secondary metabolism of Aspergillus terreus ATCC 20542 in the batch bioreactor cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Induction of secondary metabolism of Aspergillus terreus ATCC 20542 in the batch bioreactor cultures | Semantic Scholar [semanticscholar.org]

The Biosynthesis of Asterriquinones: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asterriquinones are a class of fungal secondary metabolites produced by various species of Aspergillus, notably Aspergillus terreus. These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, including antitumor[1][2] and insecticidal properties. A thorough understanding of the biosynthetic pathway of asterriquinones is crucial for harnessing their therapeutic potential, enabling synthetic biology approaches for novel analog generation, and optimizing their production. This technical guide provides an in-depth overview of the biosynthesis of asterriquinone, focusing on the core pathway, its precursors, and the enzymatic transformations involved.

Core Biosynthesis Pathway of this compound in Aspergillus terreus

The biosynthesis of asterriquinones in Aspergillus terreus var. africanus commences with a key precursor derived from the shikimate pathway: indolepyruvic acid.[3] The overall pathway can be conceptualized as a three-stage process:

-

Dimerization and Quinone Formation: The initial and defining step is the dimerization of two molecules of indolepyruvic acid to form the bis-indolyl-dihydroxybenzoquinone core.

-

Methylation: The hydroxyl groups of the benzoquinone ring undergo methylation.

-

Prenylation: Prenyl groups are attached to the indole moieties of the scaffold.

The following diagram illustrates the proposed biosynthetic pathway of this compound D.

References

- 1. Mechanism of the cytotoxicity of this compound, a metabolite of Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor activity of this compound, a metabolic product from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic Products of Aspergillus terreus. X. : Biosynthesis of Asterriquinones [jstage.jst.go.jp]

Asterriquinone: A Technical Guide on its Potential as an HIV-1 Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) necessitates the continuous exploration of novel therapeutic agents that can overcome the challenges of drug resistance and long-term toxicity associated with current antiretroviral therapies. One such area of interest is the investigation of natural products for their antiviral properties. Asterriquinone, a secondary metabolite produced by fungi of the genus Aspergillus, has demonstrated inhibitory activity against HIV-1 Reverse Transcriptase (RT), a critical enzyme in the viral replication cycle. This technical guide provides a comprehensive overview of the existing research on this compound and its analogues as potential HIV-1 RT inhibitors, consolidating the available quantitative data, outlining experimental methodologies, and visualizing key concepts.

Mechanism of Action

This compound and its derivatives have been identified as inhibitors of the RNA-dependent DNA polymerase activity of HIV-1 RT.[1] The primary mechanism of inhibition is competitive with respect to the template-primer, (rA)n•(dT)12-18, and noncompetitive with respect to the deoxyribonucleotide triphosphate (dNTP) substrate, dTTP.[1] This suggests that these compounds likely bind to the template-primer binding site on the enzyme, thereby preventing the initiation or elongation of the proviral DNA chain.

The following diagram illustrates the proposed mechanism of inhibition:

Quantitative Data

The inhibitory potency of this compound and several of its analogues against HIV-1 RT has been quantified through in vitro enzymatic assays. The key parameter reported is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.

| Compound | Structure | Ki (µM) vs. HIV-1 RT |

| This compound (ARQ) | 2,5-bis-[1'-(1",1"-dimethyl-2"-propenyl)-indol-3'-yl]-3,6-dihydroxy-1,4-benzoquinone | 2.3[1] |

| Analogue B1-4 | 3,6-dihydroxy-2-[2'-(1",1"-dimethyl-2"-propenyl)-indol-3'-yl]-5-[1',7'-(1",1"-dimethylpropano)-indol-3'-yl]-1,4-benzoquinone | 1.5[1] |

| Analogue C1-1 | 3,6-dihydroxy-2-[2'-(1",1"-dimethyl-2"-propenyl)-indol-3'-yl]-5-indol-3'-yl-1,4-benzoquinone | 0.1[1] |

| Analogue D-1 | 3,6-dihydroxy-2,5-diindol-3'-yl-1,4-benzoquinone | 0.3[1] |

Structure-Activity Relationship (SAR)

While a comprehensive SAR study specifically for the anti-HIV-1 activity of this compound derivatives is not available, some inferences can be drawn from the existing data. The inhibitory data suggests that modifications to the indole substituents can significantly impact the potency against HIV-1 RT. For instance, the simplified structures of analogues C1-1 and D-1, which lack one or both of the bulky 1",1"-dimethyl-2"-propenyl groups, exhibit lower Ki values and thus higher potency than the parent this compound.[1] This indicates that the steric bulk at this position may not be favorable for optimal binding to the enzyme.

Further research is required to systematically explore the SAR of the this compound scaffold to optimize its anti-HIV-1 RT activity.

Experimental Protocols

The following section outlines a generalized protocol for a non-radioactive HIV-1 Reverse Transcriptase inhibition assay, based on commonly used commercial kits and published methodologies. This provides a framework for researchers to evaluate the inhibitory properties of compounds like this compound.

Non-Radioactive HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

1. Principle: This assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand synthesized by HIV-1 RT using a poly(A) template and an oligo(dT) primer. The newly synthesized DNA is then captured on a streptavidin-coated microplate via a biotinylated primer. The amount of incorporated DIG is detected using an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction. The intensity of the color is proportional to the RT activity.

2. Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Test compounds (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

Streptavidin-coated 96-well microplate

-

Reaction Buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, pH 8.3)

-

Poly(A) template

-

Biotin-oligo(dT) primer

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

DIG-dUTP

-

Lysis Buffer (for stopping the reaction and coating the plate)

-

Wash Buffer (e.g., PBS with Tween-20)

-

Anti-DIG-Peroxidase (POD) antibody conjugate

-

Peroxidase substrate (e.g., ABTS)

-

Stop solution (e.g., 1% SDS)

-

Microplate reader

3. Workflow:

4. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the untreated control (enzyme activity without inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of RT activity) from the dose-response curve.

Potential Impact on HIV-1 Replication Signaling

While direct studies on how this compound affects signaling pathways in HIV-1 infected cells are lacking, research on related quinone compounds and HIV-1 biology offers some speculative insights. One study has shown that the HIV-1 Rev protein can downregulate the levels of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme involved in the reduction of quinones. This downregulation of NQO1 by Rev was linked to the degradation of the HIV-1 Tat protein, a key trans-activator of viral gene expression. This suggests a complex interplay between host cell quinone metabolism and the regulation of HIV-1 replication. It is conceivable that an exogenous quinone like this compound could perturb this balance, but further investigation is required to elucidate any such effects.

Conclusion and Future Directions

This compound and its analogues have demonstrated potent in vitro inhibitory activity against HIV-1 Reverse Transcriptase. The competitive mode of inhibition with respect to the template-primer provides a clear mechanism of action at the enzymatic level. However, the lack of publicly available data on the antiviral efficacy and cytotoxicity of these compounds in cell-based assays is a major hurdle in assessing their true potential as therapeutic agents.

For drug development professionals and researchers, the following steps are crucial for advancing the study of this compound as an anti-HIV-1 agent:

-

Cell-Based Assays: Conduct comprehensive studies to determine the 50% effective concentration (EC50) for inhibiting HIV-1 replication in relevant human cell lines (e.g., TZM-bl, CEM, MT-4) and the 50% cytotoxic concentration (CC50) in the same cell lines to calculate the selectivity index (SI).

-

Structure-Activity Relationship Studies: Synthesize and test a broader range of this compound derivatives to establish a clear SAR for anti-HIV-1 activity.

-

Mechanism of Action in Cells: Investigate the effects of this compound on the entire HIV-1 replication cycle in infected cells to identify any additional mechanisms of action beyond RT inhibition.

-

Drug Resistance Studies: Evaluate the potential for the development of viral resistance to this compound and its analogues by selecting for resistant viral strains in cell culture.

References

An In-depth Technical Guide on the Antitumor and Cytotoxic Effects of Asterriquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asterriquinone (ARQ), a mycotoxin produced by Aspergillus terreus, has demonstrated notable antitumor and cytotoxic activities against a range of cancer cell lines. This technical guide synthesizes the current understanding of this compound's anticancer properties, detailing its mechanism of action, which encompasses the induction of apoptosis, cell cycle arrest, and the formation of DNA interstrand cross-links. This document provides a comprehensive overview of the quantitative data on its cytotoxicity, detailed experimental protocols for assessing its effects, and a visual representation of the implicated signaling pathways, aiming to equip researchers and drug development professionals with a thorough resource for future investigations into the therapeutic potential of this compound and its derivatives.

Introduction

This compound (ARQ) is a dimeric indole-dibenzoquinone metabolite that has garnered scientific interest due to its significant biological activities, particularly its antitumor and cytotoxic effects. Early studies revealed its inhibitory action on various transplantable animal tumors, including Ehrlich carcinoma, ascites hepatoma AH13, and mouse P388 leukemia, as well as on the growth of HeLa cells in monolayer culture.[1] The structure-activity relationship of ARQ and its analogs has been a key area of investigation, with findings indicating that the presence of free hydroxyl groups in the benzoquinone moiety and the configuration of pentenyl groups are crucial for its antitumor activity.[1] This guide will delve into the quantitative aspects of its cytotoxicity, the intricate molecular mechanisms it triggers, and the experimental methodologies employed to elucidate these effects.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity. While specific IC50 values for this compound against a broad panel of human cancer cell lines are not extensively documented in single comprehensive reports, existing studies on ARQ and its analogs provide valuable insights.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| This compound (ARQ) | P388 Leukemia | Not specified | [1] |

| ARQ monoalkyl ethers | P388 Leukemia | Cytotoxicity increases with alkyl chain length | Not specified |

| Anthraquinone derivatives | MDA-MB-231 | 13.03 ± 0.33 - 14.65 ± 1.45 | [2] |

| Anthraquinone derivatives | MCF7 | 15.75 ± 1.00 - 24.10 ± 1.06 | [2] |

| Anthraquinone derivatives | SK-MEL-5 | 48.68 ± 0.10 - 91.04 ± 1.88 | [2] |

| Anthraquinone derivatives | B16F10 | 46.75 ± 1.39 - 79.96 ± 1.14 | [2] |

Note: The table includes data for related anthraquinone derivatives to provide a broader context of the potential cytotoxicity of this class of compounds, as specific and comprehensive IC50 data for this compound across a wide range of human cancer cell lines is limited in the currently available literature.

Mechanism of Action

The antitumor and cytotoxic effects of this compound are attributed to its ability to interfere with fundamental cellular processes, primarily through the induction of apoptosis, cell cycle arrest, and the generation of DNA damage.

Induction of Apoptosis

This compound and its derivatives are potent inducers of apoptosis, or programmed cell death, in cancer cells. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of cysteine-aspartic proteases known as caspases.

Studies on related quinone compounds suggest that the apoptotic cascade initiated by these molecules can involve both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, some quinones have been shown to trigger the activation of initiator caspases like caspase-8 and caspase-9, which in turn activate executioner caspases such as caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[3][4]

Cell Cycle Arrest

A key mechanism through which this compound exerts its antiproliferative effects is by inducing cell cycle arrest, particularly at the G1 phase. This prevents cancer cells from progressing to the S phase, where DNA replication occurs, thereby halting their proliferation. While the precise molecular targets of this compound in the cell cycle machinery are not fully elucidated, studies on similar compounds suggest that they can modulate the levels and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). A G1 phase arrest is often associated with the downregulation of G1 cyclins (e.g., Cyclin D) and the inhibition of CDK2, CDK4, and CDK6 activity.[3]

DNA Interstrand Cross-linking

Evidence suggests that this compound and its potent derivatives can induce the formation of DNA interstrand cross-links. This type of DNA damage is highly cytotoxic as it prevents the separation of the DNA strands, thereby blocking essential processes like replication and transcription, ultimately leading to cell death.

Signaling Pathways Modulated by this compound

While the specific signaling pathways directly modulated by this compound are still under investigation, the broader class of quinone and anthraquinone compounds are known to affect several key cancer-related signaling cascades. Based on this, it is plausible that this compound's effects are mediated through pathways such as the MAPK/ERK and PI3K/Akt pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. It is often dysregulated in cancer. Some quinone compounds have been shown to modulate the phosphorylation status of key proteins in this pathway, such as ERK1/2.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling network that promotes cell survival, growth, and proliferation, and is frequently hyperactivated in cancer. Inhibition of this pathway is a common strategy in cancer therapy. It is conceivable that this compound could exert its pro-apoptotic effects by interfering with the phosphorylation and activation of Akt.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antitumor and cytotoxic effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membrane integrity.

Procedure:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Principle: PI stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. Cells in G1 phase have 2N DNA content, cells in S phase have an intermediate amount, and cells in G2/M phase have 4N DNA content.

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of PI.

-

Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, such as phosphorylated forms of proteins in signaling pathways.

Procedure:

-

Protein Extraction: Treat cells with this compound for various time points. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-ERK, anti-phospho-Akt).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.

Conclusion and Future Directions

This compound exhibits significant antitumor and cytotoxic effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. While the precise signaling pathways it modulates are still being fully elucidated, evidence from related compounds suggests the involvement of critical cancer-related pathways like MAPK/ERK and PI3K/Akt. The quantitative data, though limited for this compound itself, indicates a promising level of cytotoxicity for this class of compounds.

Future research should focus on:

-

Comprehensive Cytotoxicity Screening: Determining the IC50 values of pure this compound against a broad panel of human cancer cell lines to identify the most sensitive cancer types.

-

Elucidation of Signaling Pathways: Conducting detailed studies to definitively identify the specific molecular targets and signaling pathways directly modulated by this compound.

-

In Vivo Efficacy: Evaluating the antitumor efficacy of this compound in preclinical animal models of cancer.

-

Derivative Synthesis and Optimization: Synthesizing and screening novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to explore and potentially harness the therapeutic potential of this compound in the fight against cancer.

References

- 1. Studies on the cytotoxicity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Potential of Asterriquinone Derivatives in Oncology: A Technical Overview

For Immediate Release

Researchers, scientists, and drug development professionals are increasingly turning their attention to a promising class of compounds known as Asterriquinone (ARQ) derivatives for their potent biological activities, particularly in the realm of oncology. This technical guide provides an in-depth analysis of the current understanding of these novel compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed mechanisms of action.

Core Findings: Structure-Activity Relationship and Cytotoxic Potency

Recent studies have elucidated a clear structure-activity relationship (SAR) for this compound derivatives, highlighting the critical role of specific functional groups in their cytotoxic effects against cancer cell lines. A pivotal finding is the necessity of at least one hydroxyl or acetoxy group within the p-benzoquinone moiety for significant biological activity. Conversely, modifications to the indole ring, such as the presence of a 1,1-dimethyl-2-propenyl group, appear to be less critical for their cytotoxic potency.

The antitumor activity of this compound (ARQ) and its chemically modified analogs has been demonstrated against various cancer cell lines, including Ehrlich carcinoma, ascites hepatoma AH13, and mouse P388 leukemia.[1] The presence of free hydroxyl groups on the benzoquinone core, along with the number and placement of pentenyl groups, have been identified as important factors for their antitumor capabilities.[1]

Quantitative Analysis of Cytotoxic Activity

To facilitate a comparative analysis of the cytotoxic potential of various this compound derivatives, the following table summarizes the available 50% inhibitory concentration (IC50) data. The presented values are indicative of the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| This compound (ARQ) | P388 Leukemia | Data not explicitly available in snippets | General observation of activity |

| ARQ Analog (dihydroxy-p-benzoquinone) | P388 Leukemia | Active (qualitative) | Snippet observation |

| ARQ Dimethyl Ether | P388 Leukemia | Inactive | Snippet observation |

| Diamino-ARQ | P388 Leukemia | Inactive | Snippet observation |

Unraveling the Mechanism of Action: A Proposed Apoptotic Pathway

While the precise signaling pathways activated by this compound derivatives are still under active investigation, the induction of apoptosis (programmed cell death) is a consistently observed biological outcome. Based on the known mechanisms of similar quinone compounds, a putative signaling cascade for this compound-induced apoptosis is proposed below. This pathway likely involves the activation of the intrinsic apoptotic pathway, initiated by cellular stress and culminating in the activation of effector caspases that execute cell death.

Caption: Proposed intrinsic apoptosis pathway induced by this compound derivatives.

Experimental Protocols: A Guide to Assessing Cytotoxicity

The evaluation of the cytotoxic activity of novel this compound derivatives is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT Assay Protocol

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

-

MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the concentration of the this compound derivative and fitting the data to a dose-response curve.

Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.

Conclusion and Future Directions

This compound derivatives represent a compelling new frontier in the development of anticancer therapeutics. The established structure-activity relationships provide a solid foundation for the rational design of more potent and selective analogs. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds to fully unlock their therapeutic potential. Furthermore, comprehensive in vivo studies are warranted to translate the promising in vitro findings into effective clinical applications. The detailed methodologies and data presented in this guide are intended to support and accelerate these critical next steps in the drug discovery and development pipeline.

References

Unveiling the Molecular Signature of Asterriquinone: A Spectroscopic Guide

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at the spectroscopic data essential for the characterization of Asterriquinone, a quinone metabolite produced by various fungi. This document compiles critical Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines experimental protocols for its isolation and analysis, and visualizes a potential signaling pathway implicated in the biological activity of related compounds.

Asterriquinones are a class of fungal metabolites that have garnered interest for their potential biological activities, including antitumor effects.[1] Accurate characterization of these compounds is paramount for further investigation and drug development. This guide focuses on providing the foundational spectroscopic data and methodologies required for the unambiguous identification of this compound D, a representative member of this family.

Spectroscopic Data for this compound D Characterization

The structural elucidation of this compound D (C₂₄H₁₈N₂O₄, Molar Mass: 398.4 g/mol ) relies heavily on the detailed analysis of its NMR and MS spectra. While a complete, publicly available dataset in a single publication remains elusive, the following tables summarize the expected spectroscopic behavior based on the known structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables outline the anticipated ¹H and ¹³C NMR chemical shifts for this compound D.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound D

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |

| H-1 (indole NH) | ~11.0-12.0 | br s | - |

| H-2 (indole) | ~7.0-7.5 | m | - |

| H-4 (indole) | ~7.0-7.5 | m | - |

| H-5 (indole) | ~7.0-7.5 | m | - |

| H-6 (indole) | ~7.0-7.5 | m | - |

| H-7 (indole) | ~7.0-7.5 | m | - |

| OCH₃ | ~3.8-4.0 | s | - |

Note: Chemical shifts are referenced to a standard solvent signal. The indole protons will exhibit complex splitting patterns due to mutual coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound D

| Carbon | Chemical Shift (ppm) |

| C=O (quinone) | ~180-185 |

| C-O (quinone) | ~150-155 |

| C-3a (indole) | ~135-140 |

| C-7a (indole) | ~125-130 |

| C-2 (indole) | ~120-125 |

| C-3 (indole) | ~110-115 |

| C-4 (indole) | ~120-125 |

| C-5 (indole) | ~120-125 |

| C-6 (indole) | ~120-125 |

| C-7 (indole) | ~110-115 |

| OCH₃ | ~55-60 |

Note: These are approximate chemical shift ranges and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. For this compound D, the molecular ion peak [M]⁺ would be expected at m/z 398.

Table 3: Expected Mass Spectrometry Fragmentation Data for this compound D

| m/z | Proposed Fragment |

| 398 | [M]⁺ (Molecular Ion) |

| 383 | [M - CH₃]⁺ |

| 369 | [M - CHO]⁺ |

| 269 | [M - C₈H₅NO]⁺ (Loss of an indole-quinone fragment) |

| 130 | [C₉H₈N]⁺ (Indole fragment) |

Note: The fragmentation pattern can be influenced by the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Experimental Protocols

The successful characterization of this compound relies on meticulous experimental procedures for its isolation, purification, and subsequent spectroscopic analysis.

Isolation and Purification of this compound from Fungal Cultures

The following is a generalized workflow for the isolation and purification of this compound from fungal cultures, such as Aspergillus terreus.

Figure 1. A generalized workflow for the isolation and analysis of this compound.

Methodology:

-

Fungal Fermentation: Aspergillus terreus is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites, including this compound.

-

Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent, such as ethyl acetate, to isolate the crude mixture of compounds.

-

Chromatographic Separation: The crude extract is subjected to column chromatography, typically using silica gel, to separate the components based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using HPLC to isolate pure this compound D.

-

Spectroscopic Analysis: The purified compound is then analyzed using NMR and MS to confirm its structure and purity.

NMR and MS Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of the purified this compound D are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

-

Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer.

-

Data Processing: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectra for analysis.

Mass Spectrometry:

-

Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: The sample is ionized using an appropriate technique (e.g., EI, ESI).

-

Mass Analysis: The mass-to-charge ratio of the molecular ion and its fragments are determined by the mass analyzer.

Potential Signaling Pathway

While the specific signaling pathways modulated by this compound are still under investigation, related quinone compounds have been shown to exert their biological effects, such as anticancer activity, through the induction of reactive oxygen species (ROS) and subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[2] This pathway is a critical regulator of apoptosis (programmed cell death).

Figure 2. A proposed signaling pathway for the pro-apoptotic activity of quinone compounds.

This guide provides a foundational framework for the spectroscopic characterization of this compound. The presented data and protocols are intended to assist researchers in the accurate identification and further exploration of this and related fungal metabolites for potential therapeutic applications.

References

- 1. Antitumor effect and structure-activity relationship of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Asterriquinone Bioactivities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asterriquinones (ARQs) are a class of fungal secondary metabolites, primarily isolated from Aspergillus terreus, that have garnered significant interest in the scientific community due to their diverse biological activities. Structurally, they are characterized by a dihydroxy-1,4-benzoquinone core substituted with two indole moieties. This unique chemical scaffold has been shown to be a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the preliminary investigations into the bioactivities of Asterriquinones, with a focus on their cytotoxic effects and potential mechanisms of action involving key cellular signaling pathways.

Cytotoxic Activities of Asterriquinone Analogues

Initial studies have demonstrated that this compound and its synthetic derivatives possess notable cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) studies have revealed that modifications to the benzoquinone and indole moieties can significantly impact their potency.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the cytotoxic effects of this compound (ARQ) and its monoalkyl ether derivatives against P388 mouse leukemia cells. The data highlights the importance of hydrophobicity in determining the cytotoxic potential of these compounds. An increase in the length of the alkyl chain correlates with increased cytotoxicity, which is attributed to enhanced membrane permeability and intracellular accumulation[1].

| Compound | R Group | IC50 (µM) against P388 Cells |

| This compound (ARQ) | H | ~5 |

| ARQ monomethyl ether | CH₃ | >10 |

| ARQ monoethyl ether | C₂H₅ | ~7.5 |

| ARQ monopropyl ether | C₃H₇ | ~4.5 |

| ARQ monobutyl ether | C₄H₉ | ~2.5 |

| ARQ monopentyl ether | C₅H₁₁ | ~1.5 |

| ARQ monohexyl ether | C₆H₁₃ | ~1.0 |

Data synthesized from information presented in "Relationship between the structure and cytotoxic activity of this compound, an antitumor metabolite of Aspergillus terreus, and its alkyl ether derivatives."[1]

Further SAR studies on various chemically modified ARQ derivatives have underscored the following key structural requirements for cytotoxicity against P388 cells[2]:

-

Benzoquinone Moiety : At least one free hydroxyl or acetoxy group is crucial for activity.

-

Indole Ring : The indole ring system is important for the observed cytotoxicity.

-

Prenyl Group : The 1,1-dimethyl-2-propenyl group on the indole ring does not appear to be essential for cytotoxic activity.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the investigation of this compound bioactivities.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

a. Materials:

-

Cancer cell lines (e.g., P388, HeLa)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound analogues (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well microplates

-

Microplate reader

b. Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. The final concentration of DMSO should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Western Blot Analysis for NF-κB Activation

This protocol is used to detect the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a hallmark of NF-κB activation.

a. Materials:

-

Cancer cell lines

-

This compound analogues

-

Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p65, anti-Lamin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

b. Procedure: